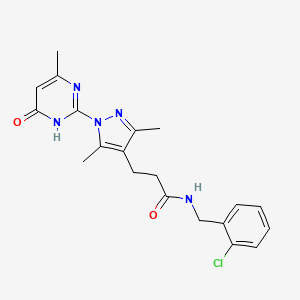

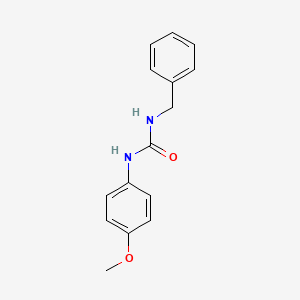

![molecular formula C22H19N3OS B2370121 N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide CAS No. 393837-35-9](/img/structure/B2370121.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole derivatives are a class of compounds that have a wide range of biological activities . They are characterized by a fused benzene and imidazole ring structure . The specific compound you’re asking about seems to be a benzimidazole derivative with additional phenyl and propanamide groups, but without specific literature or database entries for this compound, it’s difficult to provide a detailed description.

Molecular Structure Analysis

Benzimidazole derivatives often have planar molecular structures due to the conjugated π-system of the benzimidazole ring . The presence of additional substituent groups can influence the overall geometry and electronic structure of the molecule .Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by the electron-rich nature of the benzimidazole ring and the presence of substituent groups . They can undergo various reactions such as alkylation, acylation, and nucleophilic substitution, depending on the specific structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on their specific structure . They often have high thermal stability and good fluorescence properties . The presence of different substituent groups can significantly influence properties such as solubility, melting point, and spectral characteristics.Wissenschaftliche Forschungsanwendungen

-

X-Ray Crystal Structure Analysis

- Field : Structural Chemistry

- Application : Benzimidazole derivatives are used in X-ray crystal structure analysis . This method is used to determine the relative atomic positions in a molecular structure, providing precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .

- Method : The technique involves the use of X-ray diffraction, which is a powerful technique for determining the relative atomic positions in a molecular structure .

- Results : The analysis revealed that the benzimidazole core is planar and the molecules are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .

-

Pharmacological Activities

- Field : Medicinal Chemistry

- Application : Benzimidazole derivatives have been reported to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

- Method : The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

- Results : Modifications in the position 2 and 5 of the molecule provide a number of active drugs .

-

Antibacterial and Antifungal Activities

- Field : Microbiology

- Application : Benzimidazole derivatives have been reported to have antibacterial action against S. aureus, Staphylococcus epidermidis, K. pneumoniae, and E. coli, and antifungal activity against C. albicans and A. niger .

- Method : A novel series of 2-substituted benzimidazole derivatives was synthesized . The synthetic pathway usually involves the construction of a benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .

- Results : The derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted exerted good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

-

Anti-Inflammatory Activities

- Field : Pharmacology

- Application : Benzimidazole derivatives have been reported to have anti-inflammatory activities .

- Method : A novel series of N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide derivatives was synthesized . These derivatives were evaluated for in vivo (rat paw oedema) for their anti-inflammatory activity using carrageenan-induced rat paw oedema model .

- Results : The synthesized derivatives showed significant anti-inflammatory activity .

-

Antiviral Activities

- Field : Virology

- Application : Benzimidazole derivatives have been reported to have antiviral activities .

- Method : A novel series of benzimidazole derivatives was synthesized . These derivatives were evaluated for their antiviral activity using various in vitro and in vivo models .

- Results : The synthesized derivatives showed significant antiviral activity .

-

Antiparasitic Activities

- Field : Parasitology

- Application : Benzimidazole derivatives have been reported to have antiparasitic activities .

- Method : A novel series of benzimidazole derivatives was synthesized . These derivatives were evaluated for their antiparasitic activity using various in vitro and in vivo models .

- Results : The synthesized derivatives showed significant antiparasitic activity .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3OS/c26-21(14-15-27-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNODIKZVXPNKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

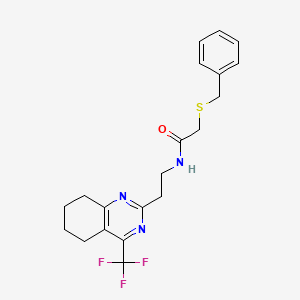

![2,5-Dimethylpyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B2370039.png)

![4-[1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl]thiomorpholine](/img/structure/B2370045.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)

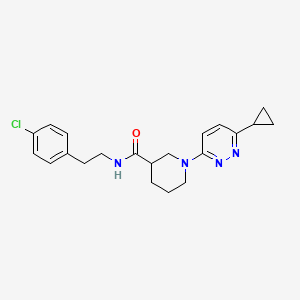

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)

![7-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2370052.png)

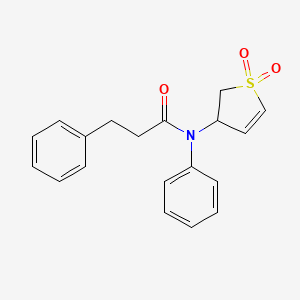

![Methyl 4-[(dimethylsulfamoyl)methyl]benzoate](/img/structure/B2370056.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2370058.png)

![Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2370061.png)